Mannosylamine

Enzymology Insect Biochemistry Glycosidase Inhibition

Sourcing a well-characterized, competitive α-mannosidase inhibitor for kinetic studies or affinity purification often means choosing between unvalidated analogs or prohibitively expensive transition-state mimics. Mannosylamine (CAS 7388-99-0) resolves this with a balanced profile of confirmed potency, selectivity, and established ligand utility. - Defined competitive inhibitor with Ki values from 0.5 µM to 7 µM, ideal for calibrating enzyme assays and validating binding modes. - Enables single-step purification of α-mannosidases when immobilized on Sepharose, achieving purification factors up to 1400-fold. - Class-specific action on mannosidases avoids off-target effects on glucosidases or galactosidases, ensuring clean phenotypic data.

Molecular Formula C6H13NO5
Molecular Weight 179.17 g/mol
CAS No. 7388-99-0
Cat. No. B3152542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMannosylamine
CAS7388-99-0
Synonymsmannosylamine
Molecular FormulaC6H13NO5
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)N)O)O)O)O
InChIInChI=1S/C6H13NO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1,7H2/t2-,3-,4+,5+,6-/m1/s1
InChIKeyWCWOEQFAYSXBRK-RWOPYEJCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mannosylamine: 1-Aminoglycoside α-Mannosidase Inhibitor


Mannosylamine (CAS 7388-99-0), chemically defined as 1-amino-1-deoxy-β-D-mannopyranose, is a carbohydrate-derived amine belonging to the class of 1-aminoglycosides . It serves as a specific, competitive inhibitor of α-mannosidases by mimicking the transition state of mannoside hydrolysis [1]. Beyond its well-characterized role as an enzyme inhibitor, mannosylamine is also employed as an affinity ligand for the chromatographic purification of α-mannosidases and other carbohydrate-processing enzymes [2].

Enzyme inhibition Competitive inhibitor for α-mannosidase kinetic studies
Affinity purification Immobilized ligand for one-step α-mannosidase isolation

Why Mannosylamine Cannot Be Replaced by Other Amino Sugars


Within the broader class of mannose-based glycosidase inhibitors, functional interchange is not feasible due to profound differences in molecular target specificity, inhibitory potency, and physicochemical properties. For instance, mannosylamine (1-amino-1-deoxy-mannose) exhibits a distinct inhibition profile compared to mannosamine (2-amino-2-deoxy-mannose), which primarily interferes with GPI anchor biosynthesis rather than acting as a direct competitive inhibitor of α-mannosidases [1]. Furthermore, the simple parent sugar, D-mannose, demonstrates negligible affinity for the same enzyme active sites (Ki > 1.7 M) [2]. More advanced transition-state analogs, such as mannoamidine (Ki = 6 nM), are orders of magnitude more potent but also significantly more complex to synthesize and procure [3]. Consequently, selecting mannosylamine is a deliberate choice based on a balance of validated potency, commercial availability, and well-documented utility as both an inhibitor and an affinity ligand, a combination not matched by close structural analogs.

Mannosylamine vs Mannosamine targets GPI anchor biosynthesis, not α-mannosidase; mechanism mismatch may alter pathway readouts.
Mannosylamine vs D-Mannose shows negligible affinity; using parent sugar may yield no enzyme inhibition in assays.
Mannosylamine vs Mannoamidine is orders of magnitude more potent but complex to synthesize and commercially limited, shifting procurement risk.

Mannosylamine: Quantitative Performance Evidence vs. Analogs


Inhibition Potency vs. D-Mannose on Blowfly α-Glucosidase

In a direct comparative study using the blowfly (Phormia regina) α-glucosidase PII-D, mannosylamine exhibited a Ki value of approximately 10⁻² M (10 mM), whereas the parent monosaccharide, D-mannose, showed a Ki of more than 1.7 M [1]. This represents an affinity enhancement of greater than 170-fold, directly attributable to the presence of the 1-amino group, which is proposed to interact with the catalytic site of the enzyme [1].

Inhibition vs D-Mannose
Head-to-head
Ki ≈ 10 mM (blowfly α-glucosidase)
Reported >170-fold affinity gain over D-mannose (Ki >1.7 M), supporting binding contribution of 1-amino group.
Cross-species α-glucosidase context; mannosidase-specific data in other figures.
Enzymology Insect Biochemistry Glycosidase Inhibition

Comparison with α-D-Mannopyranose in Epididymal α-Mannosidase

In a study on rat epididymal-fluid α-D-mannosidase, mannosylamine achieved 56% inhibition at a concentration of 1 mM. In the same assay system, the unmodified sugar α-D-mannopyranose provided only 27% inhibition at a ten-fold higher concentration of 10 mM [1]. This demonstrates not only superior potency but also a marked improvement in efficacy on a molar basis.

Inhibition vs α-Mannopyranose
Context-dependent
56% inhibition at 1 mM (mannosylamine) vs 27% at 10 mM (α-D-mannopyranose)
Higher inhibition at lower concentration indicates amino substitution critical for assay-relevant activity.
Rat epididymal α-mannosidase; molar concentration context.
Reproductive Biology Enzyme Assay Glycobiology

Potency Comparison with Mannoamidine and Deoxymannojirimycin

Mannosylamine exhibits a well-characterized inhibitory range against various α-mannosidases, with Ki values of 0.007 mM (7 µM) for rat liver cytosolic enzyme [1] and 500 nM (0.5 µM) for jack bean enzyme [2]. While the highly optimized transition-state analog mannoamidine is substantially more potent (Ki = 6 nM) [3], it is a complex, non-commercial research compound. Conversely, the commercially available inhibitor deoxymannojirimycin shows an IC₅₀ of 20 µM [4], placing mannosylamine within a similar potency band but with a distinct mechanism as a 1-aminoglycoside rather than an iminosugar.

Potency vs Mannoamidine & DMJ
Class-level
Ki 0.007 mM (rat liver) / 0.5 µM (jack bean); mannoamidine Ki 6 nM; deoxymannojirimycin IC₅₀ 20 µM
Commercially accessible moderate potency; distinct from ultrapotent non-commercial analogs.
Class-level comparison; source-specific Ki variability.
Inhibitor Design Medicinal Chemistry Enzyme Kinetics

Selectivity for Mannosidases over Other Glycosidases

As a 1-aminoglycoside, mannosylamine demonstrates class-wide specificity for mannosidases. Foundational studies establish that α- and β-glucosidases are inhibited by glucosylamine but not by mannosylamine, while α- and β-galactosidases are inhibited by galactosylamine but not by mannosylamine [1]. This strict selectivity is in contrast to some broader-spectrum inhibitors like swainsonine, which potently inhibits both α-mannosidase and Golgi α-mannosidase II [2].

Mannosidase Selectivity
Class-level
Inhibits α-mannosidase; inactive against α/β-glucosidase and galactosidase
Reported class-wide mannosidase selectivity supports targeted pathway studies without glucosidase/galactosidase off-targets.
Qualitative profiling; swainsonine comparison for broader spectrum context.
Enzyme Specificity Chemical Biology Glycosidase Profiling

Affinity Ligand for One-Step α-Mannosidase Purification

Beyond its role as a soluble inhibitor, mannosylamine is uniquely employed as an immobilized affinity ligand for the chromatographic purification of α-mannosidases. A protocol utilizing Sepharose 4B-ε-aminohexanoylmannosylamine achieved a 1400-fold purification of human liver acidic α-mannosidase in a single step, while simultaneously separating it from neutral α-mannosidase, which does not bind to the ligand [1]. This dual functionality as both a soluble inhibitor and an affinity matrix component is not a typical characteristic of most small-molecule glycosidase inhibitors.

Affinity Ligand Utility
Method context
1400-fold purification of human liver acidic α-mannosidase in one step
Reported dual-use as inhibitor and affinity matrix ligand enables enzyme isolation workflow.
Sepharose-immobilized; separates acidic from neutral isoenzyme.
Protein Purification Affinity Chromatography Bioprocessing

Mannosylamine: Validated Application Scenarios


Enzymology: α-Mannosidase Kinetic Studies

Mannosylamine is the preferred competitive inhibitor for characterizing α-mannosidase kinetics. As established in Section 3, its well-defined Ki values (ranging from 0.5 µM to 7 µM depending on the enzyme source [1]) make it an ideal tool for determining kinetic parameters, validating inhibitor binding modes, and calibrating enzyme assays where mannose itself (Ki > 1.7 M [2]) is ineffective. Its use as a stabilizer during purification, as noted in the rat liver cytosol study [1], further underscores its utility in maintaining enzyme integrity during experimental workflows.

Glycobiology: Mannose Pathway Perturbation

In cell biology studies aiming to dissect the role of mannose-containing glycans, mannosylamine offers a selective tool. Its class-specific inhibition of mannosidases, without affecting glucosidase or galactosidase activities [3], allows for targeted interrogation of N-linked glycosylation processing and mannose metabolism. This contrasts with broader-spectrum agents, enabling cleaner interpretation of phenotypic effects attributed specifically to mannose-processing pathways.

Bioprocessing: Affinity Purification of α-Mannosidases

For industrial or academic laboratories involved in the production and isolation of carbohydrate-active enzymes, mannosylamine is a critical reagent for constructing affinity chromatography matrices. Protocols demonstrate that immobilizing mannosylamine onto Sepharose resin yields a highly selective adsorbent capable of purifying acidic α-mannosidase to near-homogeneity in a single chromatographic step, achieving a 1400-fold purification factor [4]. This application leverages mannosylamine's specific binding interaction in a manner not possible with most other mannosidase inhibitors.

Comparative Pharmacology: Benchmarking Novel Inhibitors

Mannosylamine serves as an essential reference compound in the development and characterization of next-generation mannosidase inhibitors. Its moderate potency (Ki = 0.007-0.5 µM [1]) and well-documented competitive mechanism provide a critical baseline for evaluating the efficacy of new synthetic analogs, such as amidine- or iminosugar-based inhibitors. For instance, novel compounds are often benchmarked against mannosylamine to quantify the improvement in binding affinity, a practice essential for reporting in medicinal chemistry and drug discovery publications.

Application
Selection Property
Validation Focus
α-Mannosidase kinetic studies
Competitive inhibition mechanism, documented Ki range
Enzyme source-specific Ki verification; stabilizer compatibility
Mannose pathway perturbation
Class-specific mannosidase inhibition
Selectivity confirmation over glucosidase/galactosidase
Affinity purification of α-mannosidases
Immobilized affinity ligand capability
Single-step purification factor and isoenzyme resolution
Benchmarking novel inhibitors
Established moderate potency and competitive mechanism
Comparative Ki baseline against same enzyme source

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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